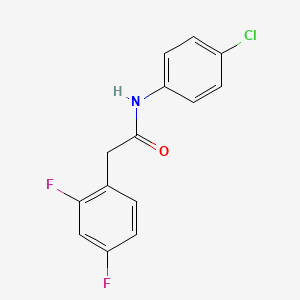![molecular formula C14H9Cl2N3O2 B5515879 3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves multi-step chemical reactions, starting from basic building blocks to achieve the complex structure. While specific synthesis details for this exact compound are scarce, related compounds within the 1,3,4-oxadiazole and pyridine families are synthesized through methods such as cyclocondensation reactions, chloromethylation, and further functional group transformations. For example, compounds like 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole are synthesized through domino 1,3-dipolar cycloaddition and elimination reactions starting from pyridine-3-nitrile oxide, showcasing the complexity and versatility of synthetic routes available for this class of compounds (Rao et al., 2014).
Applications De Recherche Scientifique
Protoporphyrinogen Oxidase Inhibition
One of the early studies by Matringe et al. (1989) discusses the inhibition of protoporphyrinogen oxidase by peroxidizing herbicides, including oxadiazon derivatives. These molecules have shown potent inhibition of this enzyme in plants, yeast, and mice, indicating their potential as herbicidal agents. This study highlights the role of oxadiazole derivatives in affecting the biosynthesis pathway of protoporphyrinogen IX, a precursor to chlorophyll and heme groups in plants and microorganisms (Matringe, Camadro, Labbé, & Scalla, 1989).
Structural and Optical Characteristics
Another research focused on the structural and optical properties of pyrazolo pyridine derivatives, including their thermal and diode characteristics. These compounds, characterized by their pyridine derivatives, exhibit promising optical functions and potential as photosensors, showcasing the versatility of pyridine and oxadiazole frameworks in photonic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Antibacterial Activity and Action Mechanism
Research by Song et al. (2017) delves into the antibacterial activities of 1,3,4-oxadiazole thioether derivatives, highlighting their effectiveness against specific bacterial strains. This study not only demonstrates the antibacterial potential of these derivatives but also provides insights into their action mechanisms through proteomic analysis, offering a pathway to new antibacterial agents (Song et al., 2017).
Anticancer Agents
Furthermore, Katariya, Vennapu, and Shah (2021) explore the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents. This research underscores the significance of combining oxadiazole and pyridine frameworks for developing compounds with significant biological activities, further emphasizing the therapeutic potential of these chemical structures (Katariya, Vennapu, & Shah, 2021).
Electronic Materials and Devices
Additionally, research on rhenium(I) tricarbonyl complexes incorporating pyridine-functionalized N-heterocyclic carbene ligands reveals their application in organic light-emitting diodes (OLEDs). These complexes exhibit blue-green luminescence, underscoring the utility of oxadiazole derivatives in the development of electronic materials and devices (Li et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-10-3-4-12(11(16)6-10)20-8-13-18-14(19-21-13)9-2-1-5-17-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJGXCWDVNGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)
![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)
![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)
![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)
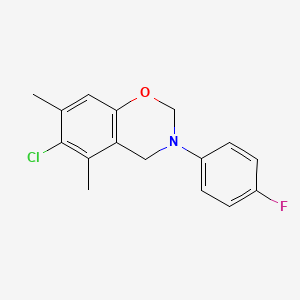
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)
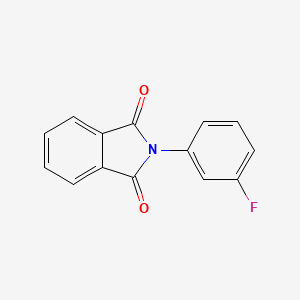
![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)
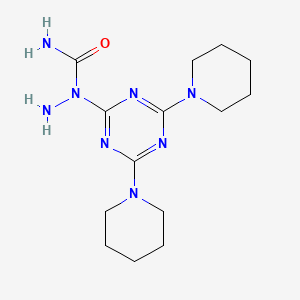
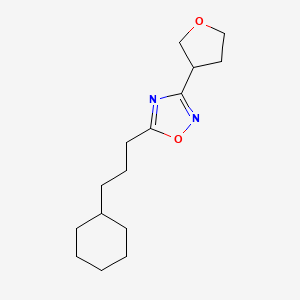
![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)
